molecular formula C21H16BrN7O2 B2615401 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207031-74-0

6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2615401
CAS No.: 1207031-74-0
M. Wt: 478.31
InChI Key: PUJPLIVJGXUGOR-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazolo-pyrimidinone core substituted with a 4-ethylphenyl group at position 3 and a 1,2,4-oxadiazole moiety bearing a 4-bromophenyl ring at position 4. The 1,2,4-oxadiazole group is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the bromine atom may contribute to halogen bonding interactions with biological targets .

Properties

IUPAC Name

6-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN7O2/c1-2-13-3-9-16(10-4-13)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-5-7-15(22)8-6-14/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJPLIVJGXUGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a complex heterocyclic structure that integrates various pharmacologically active moieties. This article reviews its biological activity, focusing on anticancer, antimicrobial, and antioxidant properties based on recent research findings.

Chemical Structure

The compound features multiple functional groups including:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Triazole and pyrimidine moieties : Often associated with anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant anticancer potential. The compound has been tested against various cancer cell lines, notably the MCF-7 breast cancer cell line.

Key Findings:

  • Cytotoxicity : The compound showed IC50 values in the range of 1 to 7 μM against MCF-7 cells, indicating potent cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 0.5 μM) .
  • Mechanism of Action : Its anticancer activity is attributed to the inhibition of specific enzymes and pathways involved in cancer cell proliferation .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against various Gram-positive and Gram-negative bacteria.

Results:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 3.58 to 8.74 µM against selected microbial strains including Staphylococcus aureus and Escherichia coli .
  • Broad Spectrum : It demonstrated effectiveness against both bacterial and fungal strains, suggesting a broad-spectrum antimicrobial profile.

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH assay.

Findings:

  • The compound displayed significant antioxidant activity with an IC50 value of 22.3 µM, outperforming ascorbic acid (IC50 = 111.6 µM) . This suggests its potential in mitigating oxidative stress-related diseases.

Structure–Activity Relationship (SAR)

The biological activities of the compound can be linked to its structural components:

  • Electron-Withdrawing Groups (EWGs) : The presence of bromine enhances antimicrobial activity by increasing the electron deficiency at the para position.
  • Electron-Donating Groups (EDGs) : Hydroxy or methoxy substitutions improve anticancer and antioxidant activities .

Case Studies

  • Anticancer Evaluation :
    • A study conducted on synthesized derivatives showed that compounds with similar structural features exhibited cytotoxicity against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Antimicrobial Screening :
    • A comparative study evaluated several oxadiazole derivatives against a panel of microbial strains. The findings indicated that compounds with halogen substitutions showed improved antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling a comparative analysis of their pharmacological and physicochemical properties:

Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Synthesis Method
Target Compound 4-Bromophenyl (oxadiazole), 4-ethylphenyl (triazolo) C₂₃H₁₈BrN₇O₂ 544.34 Not explicitly reported Likely via cyclocondensation (analogous to )
6-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3-Bromophenyl (oxadiazole), 4-ethoxyphenyl (triazolo) C₂₁H₁₆BrN₇O₃ 518.30 Not reported Purchasable (HANGZHOU JHECHEM CO LTD)
6-((3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 4-Bromophenyl (oxadiazole), 3-methoxybenzyl (triazolo) C₂₃H₁₈BrN₇O₃ 560.34 Unspecified biological evaluation Undisclosed (PubChem entry)
2-Amino-6-(3-chlorobenzyl)-5-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 3-Chlorobenzyl (triazolo), cyclopropyl (pyrimidinone) C₁₅H₁₅ClN₆O 346.78 Non-specified pharmacological activity Ionic liquid-mediated synthesis (BMIM-PF6)

Key Differences and Implications

  • The 3-bromophenyl vs. 4-bromophenyl substitution ( vs. 5) alters steric and electronic profiles, which could modulate binding to enzymes like kinases or cytochrome P450 isoforms .
  • Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where cesium carbonate and DMF facilitate coupling of oxadiazole and triazolopyrimidinone precursors . In contrast, employs ionic liquids (BMIM-PF6) for cyclocondensation, suggesting divergent scalability and yield optimization strategies .
  • Pharmacological Gaps: While the target compound lacks explicit activity data, analogs such as 2-amino-6-(3-chlorobenzyl)-5-cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one () are pharmacologically evaluated, hinting at shared mechanisms like kinase inhibition or antimicrobial action .

Research Findings and Trends

  • Triazolopyrimidinones: These compounds are prized for their dual heterocyclic cores, enabling π-π stacking and hydrogen bonding with biological targets. The addition of oxadiazole rings (as in the target compound) enhances rigidity and metabolic resistance .
  • Halogenated Derivatives : Bromine-substituted analogs (e.g., 4-bromophenyl in the target) are common in drug discovery due to their ability to form halogen bonds with protein residues, improving binding specificity .
  • Synthetic Challenges: The integration of multiple heterocycles (e.g., oxadiazole + triazolo-pyrimidinone) requires precise control of reaction conditions, as seen in ’s use of cesium carbonate for mild coupling .

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